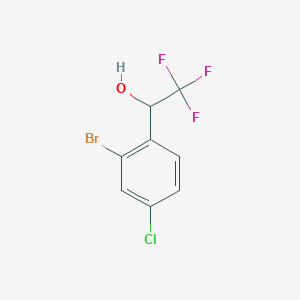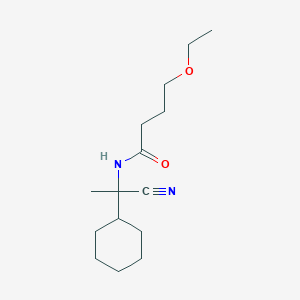
N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide, also known as CX-5461, is a small molecule inhibitor that was initially developed as a potential anticancer agent. However, recent research has shown that CX-5461 has a wide range of applications in the field of molecular biology and biochemistry.
作用机制
N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide selectively inhibits RNA polymerase I by binding to a specific pocket on the enzyme. This binding prevents the enzyme from transcribing ribosomal RNA, leading to the disruption of ribosome biogenesis. This, in turn, triggers the activation of the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide has been shown to selectively target cancer cells, leaving normal cells unharmed. This is because cancer cells are more dependent on ribosome biogenesis and protein synthesis than normal cells, making them more susceptible to N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide-induced apoptosis. N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide has also been shown to have synergistic effects when used in combination with other anticancer agents, such as DNA-damaging agents.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide is its specificity for cancer cells, which makes it a promising candidate for cancer therapy. However, N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide has a short half-life and can be rapidly metabolized in vivo, making it difficult to achieve therapeutic concentrations. Additionally, N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide can be toxic to normal cells at high concentrations, which limits its use in clinical settings.
未来方向
Future research on N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide should focus on developing more effective delivery methods to increase its bioavailability and reduce toxicity. Additionally, more studies are needed to investigate the potential of N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Finally, the development of N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide analogs with improved pharmacokinetic properties could lead to the development of more effective anticancer agents.
合成方法
The synthesis of N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide involves the reaction of 4-ethoxybutanoyl chloride with N-(1-cyano-1-cyclohexylethyl)amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide in its pure form.
科学研究应用
N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide has been extensively studied for its ability to inhibit RNA polymerase I, a key enzyme involved in the synthesis of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis and ultimately results in the induction of apoptosis in cancer cells. N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide has shown promising results in preclinical studies as a potential anticancer agent, particularly in hematological malignancies.
属性
IUPAC Name |
N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-3-19-11-7-10-14(18)17-15(2,12-16)13-8-5-4-6-9-13/h13H,3-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYFBESNDULGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCC(=O)NC(C)(C#N)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(ethylthio)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2431334.png)
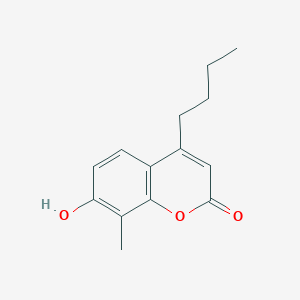
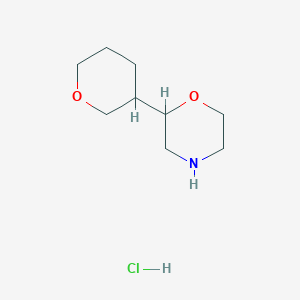

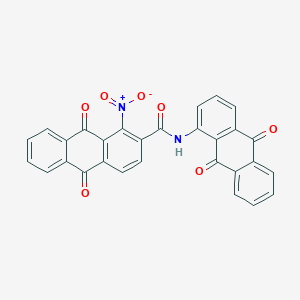

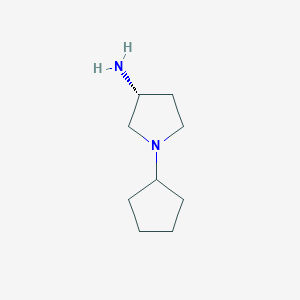
![N-cyclohexyl-N-methyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2431345.png)
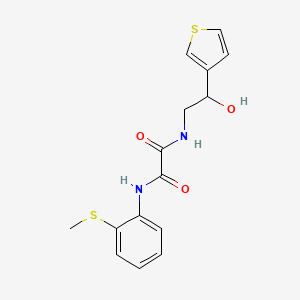
![1-(4-chlorophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2431349.png)

![2-{[7-(4-bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2431353.png)
